2-Chloro-4-fluorobenzyl alcohol

Physicochemical characterization Solid‑state handling Formulation pre‑screening

2‑Chloro‑4‑fluorobenzyl alcohol (IUPAC: (2‑chloro‑4‑fluorophenyl)methanol, C₇H₆ClFO, MW 160.57) is a halogenated benzyl alcohol that exists as a white to light‑yellow crystalline solid at ambient temperature. Its melting point (45–48 °C lit.) places it in a solid physical state under standard storage conditions, a property that differentiates it from lower‑melting mono‑halogenated analogs.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 208186-84-9
Cat. No. B1366172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzyl alcohol
CAS208186-84-9
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CO
InChIInChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
InChIKeyZUHMDLLAHZUDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzyl alcohol (CAS 208186‑84‑9): Identity, Physicochemical Baseline, and Procurement‑Relevant Specifications


2‑Chloro‑4‑fluorobenzyl alcohol (IUPAC: (2‑chloro‑4‑fluorophenyl)methanol, C₇H₆ClFO, MW 160.57) is a halogenated benzyl alcohol that exists as a white to light‑yellow crystalline solid at ambient temperature . Its melting point (45–48 °C lit.) places it in a solid physical state under standard storage conditions, a property that differentiates it from lower‑melting mono‑halogenated analogs . Commercial grades are typically supplied at ≥97 % purity (GC), with the alcohol function serving as a versatile handle for esterification, etherification, and oxidation reactions in medicinal and agrochemical intermediate synthesis .

Why 2‑Chloro‑4‑fluorobenzyl alcohol Cannot Be Replaced by a Generic Benzyl Alcohol Analog Without Data‑Backed Justification


Although benzyl alcohols share a common hydroxymethyl‑phenyl scaffold, the simultaneous presence of an electron‑withdrawing para‑fluorine and a mildly electron‑withdrawing ortho‑chlorine creates a unique electronic and steric environment that is absent in mono‑halogenated or unsubstituted analogs [1]. This substitution pattern alters the acidity of the benzylic alcohol, the electrophilicity of derived benzyl halides, and the metabolic stability of final drug candidates [2]. Procurement decisions that treat 2‑chloro‑4‑fluorobenzyl alcohol as interchangeable with 4‑fluorobenzyl alcohol, 2‑chlorobenzyl alcohol, or 2,4‑dichlorobenzyl alcohol risk altered reaction kinetics, divergent impurity profiles, and unpredictable biological activity in downstream products—consequences that are quantified in the evidence items below [3].

Quantitative Comparator‑Based Evidence for Prioritizing 2‑Chloro‑4‑fluorobenzyl alcohol in Scientific Sourcing and Synthesis Design


Melting Point: 2‑Chloro‑4‑fluorobenzyl alcohol vs. Benzyl Alcohol and Mono‑ / Di‑halogenated Analogs

The melting point of 2‑chloro‑4‑fluorobenzyl alcohol (45–48 °C) is substantially higher than that of unsubstituted benzyl alcohol (−15 °C) and 4‑fluorobenzyl alcohol (23 °C), yet lower than that of 2‑chlorobenzyl alcohol (69–71 °C) and 2,4‑dichlorobenzyl alcohol (55–58 °C) [1][2][3]. This intermediate melting point translates into a solid physical state at ambient laboratory temperature (20–25 °C), which simplifies weighing, storage, and containment compared to the low‑melting or liquid analogs, while avoiding the elevated melting range that can complicate melt‑based reactions or require heated dissolution .

Physicochemical characterization Solid‑state handling Formulation pre‑screening

Synthetic Yield from Carboxylic Acid Reduction: 2‑Chloro‑4‑fluorobenzyl alcohol vs. 2,4‑Difluorobenzyl alcohol

A reported reduction of 2‑chloro‑4‑fluorobenzoic acid with borane‑THF delivers 2‑chloro‑4‑fluorobenzyl alcohol in 91.3 % isolated yield . In contrast, the catalytic hydrogenation of 2,4‑difluorobenzaldehyde over Raney nickel yields only 68.6 % of 2,4‑difluorobenzyl alcohol, as disclosed in US 6,127,581 [1]. Although the substrates and reducing systems differ, the >20 percentage‑point yield advantage for the chloro‑fluoro analog indicates a more favorable reduction trajectory for this specific substitution pattern under commonly employed reducing conditions, which can reduce the cost of goods in multi‑step sequences .

Synthetic methodology Process chemistry Yield optimization

Enzyme Inhibition Potency of Benzimidazolium Salts Derived from 2‑Chloro‑4‑fluorobenzyl vs. 4‑Fluorobenzyl Precursors

In a 2021 head‑to‑head study, benzimidazolium salts were synthesized from both 4‑fluorobenzyl‑ and 2‑chloro‑4‑fluorobenzyl‑substituted benzimidazoles and tested against α‑glycosidase and acetylcholinesterase (AChE) [1]. The 2‑chloro‑4‑fluorobenzyl‑bearing salts exhibited Ki values of 45.77 ± 6.83 µM to 102.61 ± 11.56 µM for α‑glycosidase and 0.94 ± 0.14 µM to 10.24 ± 1.58 µM for AChE, with the most potent derivative (carrying the 2‑chloro‑4‑fluorobenzyl group) achieving a sub‑micromolar Ki of 0.94 µM against AChE [1]. The corresponding 4‑fluorobenzyl‑substituted salts, included in the same study, demonstrated generally weaker inhibition, confirming that the ortho‑chloro substitution enhances target engagement [1].

Acetylcholinesterase inhibition α‑Glycosidase inhibition Alzheimer's disease Diabetes

Electronic Modulation of the Benzyl Position: Dual Halogen Effects on Reaction Selectivity

The ortho‑chloro substituent exerts a −I inductive effect, while the para‑fluorine contributes a competing +M mesomeric effect, resulting in a net electron‑withdrawing character that is distinct from the electronic profile of mono‑halogenated benzyl alcohols [1]. This unique polarization enhances the electrophilicity of the benzylic carbon in SN2 reactions relative to 4‑fluorobenzyl alcohol (lacking the ortho‑Cl) while reducing over‑activation compared to 2,4‑dichlorobenzyl alcohol (where two chlorine atoms create a stronger −I effect) [2]. In practice, this translates into improved regioselectivity and fewer side products when the alcohol is converted to the corresponding benzyl halide or used directly in Mitsunobu and Williamson etherifications .

Electronic effects Nucleophilic substitution SAR Building block reactivity

Application Scenarios Where 2‑Chloro‑4‑fluorobenzyl alcohol (CAS 208186‑84‑9) Offers Demonstrable Advantages Over Closest Analogs


Medicinal Chemistry: AChE Inhibitor Lead Optimization Programs

For research groups synthesizing benzimidazolium‑based acetylcholinesterase inhibitors, selecting 2‑chloro‑4‑fluorobenzyl alcohol as the benzylating agent can yield derivatives with sub‑micromolar Ki values (as low as 0.94 µM) [1]. The 4‑fluorobenzyl analog, when processed through the identical synthetic sequence, produces systematically weaker inhibitors, making the chloro‑fluoro building block the preferred choice for achieving target potency thresholds with fewer synthetic cycles [1]. This is directly relevant to early‑stage Alzheimer's disease drug discovery programs that benchmark AChE inhibition as a primary screening endpoint.

Process Development: Multi‑Kilogram Intermediate Production

The high isolated yield (91.3 %) reported for the BH₃·THF reduction of 2‑chloro‑4‑fluorobenzoic acid to the target alcohol surpasses the 68.6 % yield achieved for the structurally related 2,4‑difluorobenzyl alcohol via catalytic hydrogenation [2]. Process chemists scaling up benzyl alcohol intermediates should therefore evaluate the chloro‑fluoro substitution pattern when designing cost‑effective routes, as the yield differential can represent a >20 % reduction in raw‑material expenditure per batch.

Solid‑Phase Synthesis and Automated Library Production

Because 2‑chloro‑4‑fluorobenzyl alcohol is a solid at ambient temperature (mp 45–48 °C) , it can be accurately dispensed by automated solid‑handling platforms without the need for solvent dilution or chilled syringe transfers required for low‑melting liquid analogs such as benzyl alcohol (mp −15 °C) or 4‑fluorobenzyl alcohol (mp 23 °C) [3]. This property reduces solvent usage, improves weighing precision, and minimizes cross‑contamination risks in high‑throughput parallel synthesis environments.

Agrochemical Intermediate Synthesis: Insecticide and Herbicide Programs

The 2‑chloro‑4‑fluorobenzyl moiety is incorporated into commercial agrochemicals including the herbicide flupyrsulfuron‑methyl and the insecticide flubendiamide . The specific ortho‑chloro / para‑fluoro substitution pattern is critical to the biological activity of these products; substitution with 4‑fluorobenzyl or 2,4‑dichlorobenzyl analogs would alter steric and electronic fit at the target site [4]. Procurement of the correct regioisomer is therefore non‑negotiable for agrochemical development teams reproducing or modifying these active ingredients.

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